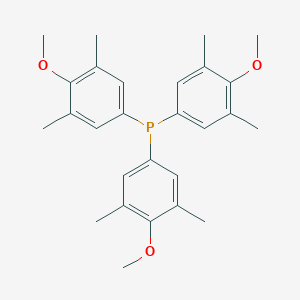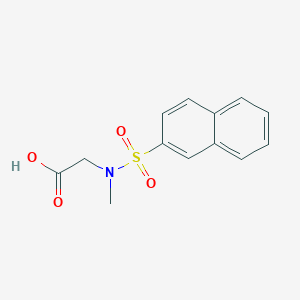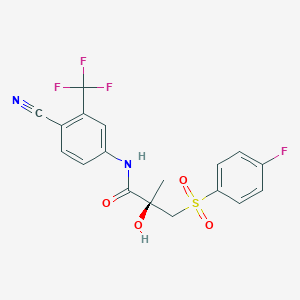![molecular formula C12H19NO4 B049137 (1R,3S,4S)-2-(叔丁氧羰基)-2-氮杂双环[2.2.1]庚烷-3-羧酸 CAS No. 291775-59-2](/img/structure/B49137.png)
(1R,3S,4S)-2-(叔丁氧羰基)-2-氮杂双环[2.2.1]庚烷-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its rigid bicyclic structure, which can influence its reactivity and interaction with biological molecules. The presence of the Boc group makes it a valuable intermediate in organic synthesis, particularly in the preparation of peptides and other nitrogen-containing compounds.
科学研究应用
(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of peptides and other nitrogen-containing compounds.
Biology: Its rigid structure makes it useful in studying enzyme-substrate interactions and protein folding.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic amine precursor.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amine group does not participate in subsequent reactions.
Formation of the Carboxylic Acid: The protected amine is then subjected to conditions that introduce the carboxylic acid functionality. This can be achieved through various methods, including oxidation or carboxylation reactions.
Industrial Production Methods
In an industrial setting, the production of (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form derivatives such as carboxylates or esters.
Reduction: Reduction reactions can target the carboxylic acid group to yield alcohols or other reduced forms.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Acidic conditions, often using trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
Oxidation: Carboxylates, esters.
Reduction: Alcohols.
Substitution: Free amine derivatives.
作用机制
The mechanism by which (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound can interact with enzymes and receptors, influencing their activity. The Boc group can be selectively removed to reveal the active amine, which can then participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Lacks the Boc protecting group, making it more reactive.
(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-methyl ester: Features a methyl ester instead of a carboxylic acid group, altering its reactivity and solubility.
Uniqueness
The presence of the Boc group in (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid provides a protective function that can be selectively removed, allowing for controlled reactivity. This makes it particularly valuable in synthetic chemistry where selective protection and deprotection steps are crucial.
属性
CAS 编号 |
291775-59-2 |
|---|---|
分子式 |
C12H19NO4 |
分子量 |
241.28 g/mol |
IUPAC 名称 |
(1R,3R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-5-4-7(6-8)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9+/m0/s1 |
InChI 键 |
IFAMSTPTNRJBRG-DJLDLDEBSA-N |
SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)O |
手性 SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H](C2)[C@@H]1C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)O |
Pictograms |
Irritant; Environmental Hazard |
同义词 |
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid 2-(1,1-Dimethylethyl) Ester; (1R,3S,4S)-N-Boc-2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B49078.png)

